molecular formula C28H25ClN4O6 B2398391 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide CAS No. 899937-47-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide

Cat. No.: B2398391
CAS No.: 899937-47-4
M. Wt: 548.98
InChI Key: AVCWUERYLDROHZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a chlorophenyl group, and a quinazolinone structure, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide typically involves multi-step organic reactionsThe quinazolinone structure is then synthesized via cyclization reactions, and the final compound is obtained by coupling these intermediates under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide stands out due to its unique combination of structural features, including the benzodioxole, chlorophenyl, and quinazolinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O6/c29-19-5-3-6-20(14-19)31-26(35)16-33-22-8-2-1-7-21(22)27(36)32(28(33)37)12-4-9-25(34)30-15-18-10-11-23-24(13-18)39-17-38-23/h1-3,5-8,10-11,13-14H,4,9,12,15-17H2,(H,30,34)(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCWUERYLDROHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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